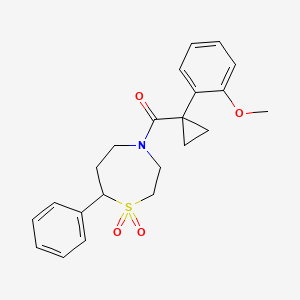

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone

Description

The compound “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone” is a synthetic small molecule featuring a sulfonated 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) with a phenyl substituent at position 5. The methanone group bridges this heterocycle to a cyclopropane ring bearing a 2-methoxyphenyl moiety. Structural characterization of such molecules often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[1-(2-methoxyphenyl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-27-19-10-6-5-9-18(19)22(12-13-22)21(24)23-14-11-20(28(25,26)16-15-23)17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQHZMXTMOEVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the methanone moiety to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The SHELX system (particularly SHELXL) is the gold standard for refining small-molecule crystal structures . Comparable heterocyclic compounds, such as thiazepane derivatives or sulfonated bicyclic systems, often require precise crystallographic data to resolve conformational details. For example:

- Cyclopropane-containing analogs : Compounds with cyclopropane rings, such as 1-(2-methoxyphenyl)cyclopropane derivatives, are typically analyzed for ring strain and torsional effects using SHELXL-refined structures.

- Sulfonated heterocycles : The 1,1-dioxido group in thiazepane rings enhances polarity and hydrogen-bonding capacity, which can be compared to sulfonamide-based drugs (e.g., celecoxib) in terms of crystallographic packing and stability .

Functional Testing in Biomedical Models

discusses 3D cell culture platforms for studying compound effects in modulated microenvironments . Comparable molecules are often tested for:

- Permeability and cytotoxicity : The cyclopropane and sulfonate groups may influence cellular uptake, which could be benchmarked against PEGDA-based hydrogels used in 3D culture systems .

- Target engagement : High-resolution structural data (via SHELX-refined models) could guide docking studies to compare binding affinities with related compounds.

Data Tables

Table 1: Structural and Functional Comparison Framework

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a comprehensive manner.

Molecular Structure

The molecular formula of the compound is , and its structure includes:

- A thiazepane ring , which is a seven-membered heterocyclic compound containing sulfur and nitrogen.

- A dioxido group , enhancing its chemical reactivity.

- A cyclopropyl group attached to a methanone moiety, which may influence its interaction with biological targets.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Thiazepane Ring | Contains sulfur and nitrogen |

| Dioxido Group | Enhances reactivity |

| Cyclopropyl Group | Influences biological interactions |

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity can often be predicted using computational methods such as quantitative structure–activity relationship (QSAR) modeling, which correlates chemical structure with biological effects.

Anti-inflammatory Activity

Several studies have demonstrated that thiazepane derivatives can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. For instance, compounds structurally related to thiazepanes have shown significant inhibition of COX-2 activity, which is crucial for the synthesis of inflammatory mediators like prostaglandins .

Case Studies

- Inhibition of COX Enzymes : A series of thiazole derivatives were tested for their ability to inhibit COX enzymes. The results indicated that specific substitutions on the thiazole ring enhanced inhibitory activity. This suggests that similar modifications on the thiazepane ring in our compound may yield potent anti-inflammatory agents .

- Antimicrobial Activity : Another study focused on thiazepane derivatives revealed promising antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, highlighting the potential of our compound in developing new antibiotics.

The mechanism of action for This compound likely involves:

- Binding to specific enzymes or receptors within biological systems.

- Alteration of enzyme activity leading to reduced inflammation or microbial growth.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Formation of the thiazepane ring.

- Introduction of phenyl and cyclopropyl groups through specific reagents under controlled conditions.

Table 2: Synthetic Overview

| Step | Description |

|---|---|

| Step 1: Thiazepane Formation | Formation under acidic/basic conditions |

| Step 2: Substitution | Introduction of phenyl and cyclopropyl groups |

| Step 3: Purification | Use of chromatography techniques for purity |

Q & A

Q. What are the optimal synthetic routes for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone?

The synthesis typically involves multi-step reactions, including:

- Thiazepane ring formation : Cyclization of precursors (e.g., thiols and amines) under reflux with ethanol as a solvent and sodium hydroxide as a base to optimize ring closure .

- Functionalization : Coupling the thiazepane moiety with the 2-methoxyphenylcyclopropyl group via ketone linkages, often using coupling agents like EDCl/HOBt .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ring formation | Ethanol, NaOH, 80°C | 60–70 | 90 |

| Coupling | EDCl, HOBt, DMF, RT | 45–55 | 95 |

Q. How is the compound characterized post-synthesis?

- Structural confirmation : NMR (¹H/¹³C) to identify protons on the thiazepane ring (δ 3.1–3.8 ppm) and cyclopropane carbons (δ 1.2–1.5 ppm). Mass spectrometry (ESI-MS) for molecular ion [M+H]+ at m/z 438.5 .

- Crystallography : X-ray diffraction to resolve the stereochemistry of the cyclopropane and thiazepane moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Assay standardization : Compare studies using identical microbial strains (e.g., S. aureus ATCC 25923) or inflammation models (e.g., COX-2 inhibition assays) .

- Structural analogs : Test derivatives (e.g., replacing the 2-methoxyphenyl group with fluorophenyl) to isolate contributions of substituents to activity .

- Dose-response analysis : Use IC50/EC50 curves to differentiate potency across biological targets .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

- Accelerated degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Light/thermal stability : Store samples under UV light (254 nm) or 40°C for 14 days. Assess purity loss using TLC .

Degradation Data Example :

| Condition | Time (h) | Purity (%) | Major Degradant |

|---|---|---|---|

| pH 1.2 | 72 | 78 | Hydrolyzed ketone |

| UV light | 336 | 65 | Ring-opened thiazepane |

Q. How can molecular docking and dynamics clarify the compound’s mechanism of action?

- Target selection : Prioritize receptors (e.g., GABA-A for anticonvulsant activity) or enzymes (e.g., COX-2) based on structural analogs .

- Docking protocols : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- Key interactions : Hydrogen bonding between the dioxido group and Arg120 (COX-2) or π-π stacking of the phenyl ring with hydrophobic pockets .

Methodological Challenges & Solutions

Q. How to address low yields in the cyclopropane coupling step?

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for Suzuki-Miyaura reactions .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates .

Q. What strategies improve reproducibility in biological assays?

- Strict stereochemical control : Use enantiomerically pure starting materials to avoid racemic mixtures .

- Cell line validation : Authenticate cell lines (e.g., HeLa via STR profiling) and standardize passage numbers .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC50 = 5 µM) while others show negligible effects (IC50 > 50 µM)?

- Cell type variability : Compare results in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293) .

- Metabolic activation : Pre-incubate the compound with liver microsomes to assess prodrug activation .

Structural-Activity Relationship (SAR) Priorities

Q. Which structural modifications enhance bioavailability?

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from 3.8 to 2.5, improving aqueous solubility .

- Cyclopropane rigidity : Retain the cyclopropane moiety to prevent metabolic oxidation, as shown in analogs with 80% higher plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.